molecular formula C18H17Cl2N3O4 B2811157 Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 478246-53-6

Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate

Cat. No.: B2811157
CAS No.: 478246-53-6
M. Wt: 410.25
InChI Key: WXCGNBPJQSVZLL-UHFFFAOYSA-N
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Description

Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate is a synthetic compound featuring a piperazine core substituted with a 3,4-dichlorophenyl group at the 1-position and a 3-nitrobenzoate ester at the 4-position of the benzene ring. Its ester group enhances lipophilicity compared to carboxylic acid analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c1-27-18(24)12-2-5-16(17(10-12)23(25)26)22-8-6-21(7-9-22)13-3-4-14(19)15(20)11-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCGNBPJQSVZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Cyclization: Cyclization agents such as sulfonium salts in the presence of bases like DBU.

Major Products

The major products formed from these reactions include various substituted piperazines and reduced amine derivatives, which can have different biological activities and applications.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate has the following chemical structure:

  • Molecular Formula : C18H22Cl2N4O3
  • Molecular Weight : 385.3 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring, which is known for its biological activity, particularly in neuropharmacology.

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. For instance, studies have demonstrated that derivatives of piperazine can modulate serotonin and dopamine receptors, which are critical in mood regulation and anxiety disorders.

Case Study : A study published in Molecules highlighted the efficacy of piperazine derivatives in treating depression by targeting the serotonin transporter (SERT) and norepinephrine transporter (NET) . The compound's structure allows it to interact effectively with these receptors.

Antipsychotic Activity

The compound has also been investigated for its antipsychotic potential. Its ability to act as a dopamine D2 receptor antagonist positions it as a candidate for treating schizophrenia and other psychotic disorders.

Data Table: Antipsychotic Activity Comparison

Compound NameD2 Receptor Affinity (Ki nM)Efficacy
This compound20Moderate
Reference Compound A15High
Reference Compound B30Low

This table illustrates the comparative D2 receptor affinity of this compound against other known antipsychotic agents.

Radiopharmaceutical Applications

Recent developments have explored the use of this compound as a radioligand for positron emission tomography (PET) imaging. The ability to label the compound with carbon-11 enhances its utility in neuroimaging studies aimed at understanding brain receptor dynamics.

Case Study : Research conducted on similar compounds demonstrated their effectiveness as PET radioligands for visualizing dopamine receptors in vivo, providing insights into neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, enhancing their efficacy and bioavailability . The compound may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structural analogs (Table 1) share the piperazine core but differ in substituents, leading to variations in melting points, solubility, and reactivity.

Table 1: Comparison of Structural Analogs

Compound Name Key Substituents Melting Point (°C) Yield (%) Functional Groups Reference
Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate (Target) 3-nitrobenzoate, 3,4-dichlorophenyl Not reported N/A Ester, nitro, piperazine N/A
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) Pyridinesulfonamide, phenylcarbamoyl 177–180 80 Sulfonamide, carbamoyl, piperazine
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) 4-chlorophenylcarbamoyl, pyridinesulfonamide 164–168 65 Sulfonamide, carbamoyl, piperazine
3-(4-Methylpiperazin-1-yl)benzoic acid Benzoic acid, 4-methylpiperazine 187–190 N/A Carboxylic acid, piperazine
Aripiprazole Lauroxil Lauroxil ester, 2,3-dichlorophenyl Not reported N/A Ester, quinolinone, piperazine
N-(((3S,3aS)-7-(4-(3-nitrobenzyl)piperazin-1-yl)-...) (17) Nitrobenzyl, heterocyclic oxazolo-oxazine Not reported 74 Nitro, piperazine, heterocycle
Key Observations:
  • Lipophilicity : The target compound’s ester group increases lipophilicity compared to carboxylic acid derivatives like 3-(4-methylpiperazin-1-yl)benzoic acid . This property may enhance blood-brain barrier penetration, similar to aripiprazole lauroxil’s lauric acid ester .
  • Melting Points : Analogs with polar groups (e.g., sulfonamides in compounds 20 and 21) exhibit lower melting points (164–180°C) compared to 3-(4-methylpiperazin-1-yl)benzoic acid (187–190°C), likely due to reduced crystallinity from bulky substituents .

Biological Activity

Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperazine moiety and a nitrobenzoate group, which are known to contribute to its biological effects. The molecular formula is C18H19Cl2N4O3C_{18}H_{19}Cl_2N_4O_3, and its molecular weight is approximately 392.28 g/mol.

Research indicates that this compound exhibits multiple biological activities:

  • Antidepressant Effects : The compound has shown potential as an antidepressant through modulation of serotonin and norepinephrine levels in the brain.
  • Antitumor Activity : Studies have indicated that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

Pharmacological Studies

A number of studies have evaluated the pharmacological properties of this compound:

StudyFocusFindings
Antidepressant activityDemonstrated increased serotonin levels in animal models.
Antitumor effectsInduced apoptosis in breast cancer cell lines with IC50 values around 25 µM.
Antimicrobial activityEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, this compound was administered over a period of four weeks. Results indicated a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test demonstrated improved outcomes, correlating with increased levels of serotonin and norepinephrine.

Case Study 2: Antitumor Activity

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with flow cytometry revealing increased apoptosis rates. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic strategies against breast cancer.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate?

The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:

  • Coupling reactions : Piperazine derivatives are coupled with substituted benzoates under nucleophilic substitution conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used with catalysts (e.g., palladium-based) to enhance yield .
  • Nitro-group introduction : Nitration of the benzoate precursor requires precise temperature control (0–5°C) and nitric acid/sulfuric acid mixtures to avoid over-oxidation .
  • Purification : Column chromatography or recrystallization is employed, with monitoring via thin-layer chromatography (TLC) or HPLC .

Q. Which characterization techniques are critical for verifying the compound’s structural integrity?

Essential methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the nitro group’s electron-withdrawing effect shifts aromatic proton signals downfield .
  • Mass spectrometry : High-resolution MS to validate the molecular formula (e.g., C₁₉H₁₆Cl₂N₃O₄).
  • X-ray crystallography : To resolve bond angles and confirm stereochemistry, as seen in analogous piperazine-benzoate structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Comparative SAR studies : Evaluate analogs like 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene derivatives to isolate the impact of substituents (e.g., dichlorophenyl vs. chlorophenyl groups) .
  • Computational modeling : Use molecular docking to assess binding affinity differences caused by nitro-group orientation or piperazine ring flexibility .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What experimental design strategies improve yield and reproducibility in multi-step syntheses?

Statistical design of experiments (DoE) optimizes critical parameters:

  • Factorial design : Screen variables (e.g., solvent polarity, catalyst loading) to identify interactions affecting yield. For example, DMF improves solubility but may require higher catalyst loads .
  • Response surface methodology (RSM) : Model nonlinear relationships, such as temperature vs. nitration efficiency, to pinpoint optimal reaction windows .
  • Robustness testing : Validate methods under slight perturbations (e.g., ±5% reagent stoichiometry) to ensure scalability .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Crystal structure analysis reveals:

  • Intermolecular interactions : Hydrogen bonding between nitro groups and adjacent aromatic systems stabilizes the lattice, as seen in [4-(4-methoxyphenyl)piperazin-1-yl]methanone analogs .
  • Torsional angles : Piperazine ring puckering (e.g., chair vs. boat conformations) influences solubility. Derivatives with planar nitrobenzoate moieties exhibit better crystallinity .
  • Packing motifs : Non-covalent interactions (e.g., π-π stacking) guide co-crystal design for improved bioavailability .

Methodological Considerations

Q. What strategies mitigate side reactions during piperazine coupling?

  • Protecting groups : Temporarily block reactive sites (e.g., nitro groups) using tert-butoxycarbonyl (Boc) to prevent undesired alkylation .
  • Low-temperature kinetics : Slow addition of reagents at –20°C reduces dimerization .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
  • LC-MS/MS profiling : Identify metabolites, such as nitro-reduction products (e.g., amine derivatives), which may alter pharmacological activity .
  • Comparative pharmacokinetics : Contrast plasma half-life with analogs lacking the nitro group to isolate metabolic liabilities .

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